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molecular formula C8H5N3S2 B1584413 Thiocyanic acid, 2-amino-6-benzothiazolyl ester CAS No. 7170-77-6

Thiocyanic acid, 2-amino-6-benzothiazolyl ester

Cat. No. B1584413
M. Wt: 207.3 g/mol
InChI Key: FVNSRFMQXKMHTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09115134B2

Procedure details

5 cm3 of acetic anhydride are added dropwise to 7 cm3 of pyridine at 20° C. After 5 min, 1 g of 2-amino-6-thiocyanatobenzothiazole (commercial) is added. The yellow suspension is stirred for 4 h and then concentrated to dryness under vacuum. The residue is made into a paste in ethyl ether. The insoluble material is isolated by filtration, to give 1.1 g of 2-(acetylamino)-1,3-benzothiazol-6-ylthiocyanate in the form of a yellow solid, the characteristics of which are as follows:
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[C:5](=[O:7])[CH3:6])(=O)C.[NH2:8][C:9]1[S:10][C:11]2[CH:17]=[C:16]([S:18][C:19]#[N:20])[CH:15]=[CH:14][C:12]=2[N:13]=1>N1C=CC=CC=1>[C:5]([NH:8][C:9]1[S:10][C:11]2[CH:17]=[C:16]([S:18][C:19]#[N:20])[CH:15]=[CH:14][C:12]=2[N:13]=1)(=[O:7])[CH3:6]

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
7 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
NC=1SC2=C(N1)C=CC(=C2)SC#N

Conditions

Stirring
Type
CUSTOM
Details
The yellow suspension is stirred for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under vacuum
CUSTOM
Type
CUSTOM
Details
The insoluble material is isolated by filtration

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(C)(=O)NC=1SC2=C(N1)C=CC(=C2)SC#N
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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